molecular formula C10H9BrF3NO B2929769 8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline CAS No. 2366994-29-6

8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2929769
CAS No.: 2366994-29-6
M. Wt: 296.087
InChI Key: MDVBDLPWHCPUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Safety and Hazards

8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

Chemical Reactions Analysis

8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or the modulation of protein functions. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

    6-(Trifluoromethoxy)quinoline: Lacks the bromine atom, leading to different reactivity and applications.

    8-Bromoquinoline: Lacks the trifluoromethoxy group, affecting its chemical properties and uses.

    6-Bromo-8-(trifluoromethoxy)quinoline: A positional isomer with different chemical behavior

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various research fields.

Properties

IUPAC Name

8-bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c11-8-5-7(16-10(12,13)14)4-6-2-1-3-15-9(6)8/h4-5,15H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVBDLPWHCPUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)OC(F)(F)F)Br)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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